Cas no 1240117-71-8 (4-4-(trifluoromethyl)phenyloxolan-2-one)
4-4-(trifluoromethyl)phenyloxolan-2-one Chemical and Physical Properties
Names and Identifiers
-
- 4-4-(trifluoromethyl)phenyloxolan-2-one
- 4-[4-(trifluoromethyl)phenyl]oxolan-2-one
- EN300-1652868
- 1240117-71-8
-
- Inchi: 1S/C11H9F3O2/c12-11(13,14)9-3-1-7(2-4-9)8-5-10(15)16-6-8/h1-4,8H,5-6H2
- InChI Key: RXAHUTMWHNAYOM-UHFFFAOYSA-N
- SMILES: FC(C1C=CC(=CC=1)C1COC(C1)=O)(F)F
Computed Properties
- Exact Mass: 230.05546401g/mol
- Monoisotopic Mass: 230.05546401g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 267
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 26.3Ų
4-4-(trifluoromethyl)phenyloxolan-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1652868-0.05g |
4-[4-(trifluoromethyl)phenyl]oxolan-2-one |
1240117-71-8 | 0.05g |
$1261.0 | 2023-06-04 | ||
| Enamine | EN300-1652868-0.1g |
4-[4-(trifluoromethyl)phenyl]oxolan-2-one |
1240117-71-8 | 0.1g |
$1320.0 | 2023-06-04 | ||
| Enamine | EN300-1652868-0.25g |
4-[4-(trifluoromethyl)phenyl]oxolan-2-one |
1240117-71-8 | 0.25g |
$1381.0 | 2023-06-04 | ||
| Enamine | EN300-1652868-0.5g |
4-[4-(trifluoromethyl)phenyl]oxolan-2-one |
1240117-71-8 | 0.5g |
$1440.0 | 2023-06-04 | ||
| Enamine | EN300-1652868-1.0g |
4-[4-(trifluoromethyl)phenyl]oxolan-2-one |
1240117-71-8 | 1g |
$1500.0 | 2023-06-04 | ||
| Enamine | EN300-1652868-2.5g |
4-[4-(trifluoromethyl)phenyl]oxolan-2-one |
1240117-71-8 | 2.5g |
$2940.0 | 2023-06-04 | ||
| Enamine | EN300-1652868-5.0g |
4-[4-(trifluoromethyl)phenyl]oxolan-2-one |
1240117-71-8 | 5g |
$4349.0 | 2023-06-04 | ||
| Enamine | EN300-1652868-10.0g |
4-[4-(trifluoromethyl)phenyl]oxolan-2-one |
1240117-71-8 | 10g |
$6450.0 | 2023-06-04 | ||
| Enamine | EN300-1652868-50mg |
4-[4-(trifluoromethyl)phenyl]oxolan-2-one |
1240117-71-8 | 50mg |
$1261.0 | 2023-09-21 | ||
| Enamine | EN300-1652868-100mg |
4-[4-(trifluoromethyl)phenyl]oxolan-2-one |
1240117-71-8 | 100mg |
$1320.0 | 2023-09-21 |
4-4-(trifluoromethyl)phenyloxolan-2-one Related Literature
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
Additional information on 4-4-(trifluoromethyl)phenyloxolan-2-one
Professional Introduction to Compound with CAS No. 1240117-71-8 and Product Name: 4-4-(trifluoromethyl)phenyloxolan-2-one
The compound with the CAS number 1240117-71-8 and the product name 4-4-(trifluoromethyl)phenyloxolan-2-one represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural and functional properties, has garnered considerable attention in recent years due to its potential applications in medicinal chemistry and drug development. The presence of a trifluoromethyl group in its molecular structure enhances its pharmacological activity, making it a promising candidate for further exploration.
4-4-(trifluoromethyl)phenyloxolan-2-one belongs to a class of heterocyclic compounds that exhibit a wide range of biological activities. The oxolanone moiety, a five-membered lactone ring, is known for its stability and reactivity, which makes it an ideal scaffold for designing novel therapeutic agents. The introduction of the trifluoromethyl group at the para position of the phenyl ring further modulates its electronic and steric properties, thereby influencing its interactions with biological targets.
In recent years, there has been a growing interest in the development of fluorinated compounds due to their enhanced metabolic stability and improved binding affinity to biological receptors. The compound 4-4-(trifluoromethyl)phenyloxolan-2-one exemplifies this trend, as it combines the benefits of fluorine substitution with the structural advantages of the oxolanone core. This has led to several innovative studies exploring its potential in treating various diseases.
One of the most compelling aspects of 4-4-(trifluoromethyl)phenyloxolan-2-one is its demonstrated efficacy in preclinical models. Research has shown that this compound exhibits significant inhibitory activity against several enzymes and receptors involved in inflammation, cancer, and neurodegenerative disorders. For instance, studies have highlighted its potential as an anti-inflammatory agent by targeting cyclooxygenase (COX) enzymes, which are key mediators of inflammation. Additionally, preliminary data suggest that it may have chemopreventive properties by modulating signaling pathways associated with tumor growth and progression.
The structural features of 4-4-(trifluoromethyl)phenyloxolan-2-one also make it an attractive candidate for drug design. The trifluoromethyl group enhances lipophilicity, which is crucial for crossing biological membranes and achieving optimal bioavailability. Moreover, the oxolanone ring provides a versatile platform for further derivatization, allowing chemists to fine-tune its pharmacological properties. This flexibility has enabled researchers to develop analogs with improved potency and selectivity.
Recent advancements in computational chemistry have further accelerated the discovery process for compounds like 4-4-(trifluoromethyl)phenyloxolan-2-one. Molecular modeling techniques have been employed to predict the binding interactions between this compound and target proteins, providing valuable insights into its mechanism of action. These studies have not only validated the experimental findings but also guided the optimization of lead structures for better pharmacological outcomes.
The synthesis of 4-4-(trifluoromethyl)phenyloxolan-2-one presents an intriguing challenge due to the complexity of its molecular framework. However, recent developments in synthetic methodologies have made it more accessible than ever before. Researchers have reported efficient synthetic routes that involve multi-step reactions with high yields and excellent regioselectivity. These advancements have opened up new avenues for exploring derivatives of this compound, further expanding its therapeutic potential.
Another area where 4-4-(trifluoromethyl)phenyloxolan-2-one shows promise is in the treatment of neurological disorders. Preliminary studies have indicated that it may interact with neurotransmitter receptors, suggesting a potential role in managing conditions such as Alzheimer's disease and Parkinson's disease. The ability of this compound to cross the blood-brain barrier is particularly noteworthy, as many neurological drugs struggle with this limitation.
The environmental impact of fluorinated compounds has also been a topic of interest in recent research. While fluorine substitution can enhance drug efficacy, it also raises concerns about persistence and bioaccumulation. However, efforts are underway to develop fluorinated compounds that are both effective and environmentally friendly. The case of 4-4-(trifluoromethyl)phenyloxolan-2-one serves as an example, where researchers are exploring strategies to minimize environmental risks while maintaining pharmacological benefits.
In conclusion, 4-4-(trifluoromethyl)phenyloxolan-2-one represents a significant contribution to pharmaceutical chemistry. Its unique structural features and promising biological activities make it a valuable asset in drug development efforts. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing some of the most challenging diseases faced by humanity today.
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